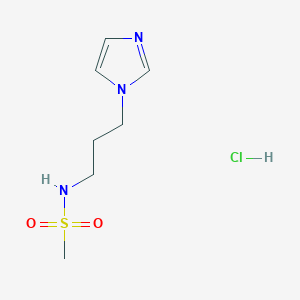

N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride

CAS No.: 1198416-83-9

Cat. No.: VC2820077

Molecular Formula: C7H14ClN3O2S

Molecular Weight: 239.72 g/mol

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1198416-83-9 |

|---|---|

| Molecular Formula | C7H14ClN3O2S |

| Molecular Weight | 239.72 g/mol |

| IUPAC Name | N-(3-imidazol-1-ylpropyl)methanesulfonamide;hydrochloride |

| Standard InChI | InChI=1S/C7H13N3O2S.ClH/c1-13(11,12)9-3-2-5-10-6-4-8-7-10;/h4,6-7,9H,2-3,5H2,1H3;1H |

| Standard InChI Key | LBBQXFPPRNQMCX-UHFFFAOYSA-N |

| SMILES | CS(=O)(=O)NCCCN1C=CN=C1.Cl |

| Canonical SMILES | CS(=O)(=O)NCCCN1C=CN=C1.Cl |

Introduction

Chemical Properties and Structure

N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride is a well-defined chemical entity with specific structural and physicochemical properties. Understanding these properties is essential for its application in various research contexts and potential development into therapeutic agents.

Basic Chemical Identity

The compound is registered with CAS number 1198416-83-9 and possesses the molecular formula C7H14ClN3O2S. With a molecular weight of 239.72 g/mol, it features a balanced profile of hydrophilic and hydrophobic moieties that contribute to its particular solubility characteristics and biological interactions. The presence of the hydrochloride salt form is particularly significant as it substantially enhances the compound's solubility in aqueous solutions, making it more amenable to biological testing and pharmaceutical formulation .

Structural Features and Nomenclature

The structure includes several key functional groups that define its chemical behavior:

-

An imidazole ring, which contributes to its aromatic character and potential for biological activity

-

A sulfonamide group (methanesulfonamide), known for its importance in medicinal chemistry

-

A three-carbon propyl chain connecting these moieties

-

A hydrochloride salt formation that modifies its solubility profile

The compound can be represented using various chemical notations including:

| Notation Type | Value |

|---|---|

| InChI | InChI=1S/C7H13N3O2S.ClH/c1-13(11,12)9-3-2-5-10-6-4-8-7-10;/h4,6-7,9H,2-3,5H2,1H3;1H |

| InChI Key | LBBQXFPPRNQMCX-UHFFFAOYSA-N |

| SMILES | Cl.O=S(=O)(NCCCN1C=NC=C1)C |

These standardized notations enable precise identification and database searching for the compound across various chemical repositories and literature sources .

Applications in Pharmaceutical Research

N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride has emerged as a compound of significant interest in pharmaceutical research, with applications spanning multiple therapeutic areas and drug development phases.

Drug Development

The compound serves as an important building block in the synthesis of potential drug candidates. Its utility in pharmaceutical development stems from several factors:

-

The imidazole ring provides a versatile scaffold for developing compounds with diverse pharmacological activities

-

The sulfonamide functional group has historically been associated with antimicrobial, antidiabetic, and diuretic properties

-

The three-carbon linker offers an optimal distance between functional groups for effective target binding

-

The hydrochloride salt formation enhances bioavailability and stability in physiological environments

These structural features make it particularly valuable for medicinal chemists seeking to create libraries of compounds for screening against various disease targets .

Structure-Activity Relationship Studies

The compound's well-defined structure makes it an excellent candidate for structure-activity relationship (SAR) studies. Researchers can systematically modify different aspects of the molecule to:

-

Evaluate the impact of structural changes on biological activity

-

Optimize binding affinity to specific molecular targets

-

Improve pharmacokinetic properties

-

Reduce potential toxicity or side effects

Such studies are essential in the early stages of drug discovery and can significantly accelerate the development of more effective therapeutic agents.

Biochemical Research Applications

Beyond its pharmaceutical applications, N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride serves as a valuable tool in fundamental biochemical research, offering insights into cellular processes and molecular interactions.

Enzyme Inhibition Studies

The compound has demonstrated utility in studying enzyme inhibition mechanisms. Its structural features enable it to:

-

Interact with enzyme active sites through hydrogen bonding

-

Form non-covalent interactions with protein residues

-

Potentially disrupt protein-protein interactions

-

Serve as a probe for investigating enzyme kinetics and inhibition patterns

These applications make it valuable for researchers investigating biochemical pathways and potential therapeutic interventions targeting specific enzymes.

Protein Interaction Research

The compound can facilitate studies of complex protein interactions by:

-

Providing a chemical probe for affinity labeling

-

Enabling the tracking of protein binding events

-

Serving as a tool in protein crystallography studies

-

Helping elucidate the three-dimensional structures of protein-ligand complexes

Understanding these interactions is crucial for developing targeted therapies and advancing our knowledge of fundamental biological processes.

Diagnostic and Material Science Applications

The versatility of N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride extends beyond traditional pharmaceutical and biochemical research, finding applications in diagnostic tools and materials science.

Diagnostic Assay Development

The compound can be incorporated into assays designed to detect specific biomolecules, offering several advantages:

-

Enhanced sensitivity for detecting target molecules

-

Improved accuracy in clinical testing scenarios

-

Potential for development into point-of-care diagnostic tools

-

Compatibility with various detection methods including fluorescence and electrochemical techniques

These properties make it valuable for researchers developing new diagnostic approaches for various medical conditions.

Material Science Innovations

In materials science, the compound is being explored for creating novel materials with specific properties:

-

Enhanced solubility characteristics for drug delivery systems

-

Improved stability under various environmental conditions

-

Novel surface modifications for specialized applications

-

Incorporation into polymeric materials for controlled release systems

These applications highlight the compound's versatility beyond traditional pharmaceutical uses and demonstrate its potential impact across multiple scientific disciplines.

Research Findings and Recent Developments

Recent studies have shed light on the diverse applications and potential of N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride in various research contexts.

Key Research Findings

While specific data on human trials is limited, recent research has highlighted several promising aspects of this compound:

-

Potential applications in infectious disease research, leveraging the known antimicrobial properties of both imidazole and sulfonamide functional groups

-

Utility as a chemical probe for investigating biological mechanisms

-

Versatility in pharmaceutical formulation due to its favorable solubility profile

-

Potential for development into therapeutic agents targeting specific disease pathways

| Brand | Product Identifier | Purity | Delivery Timeframe |

|---|---|---|---|

| Generic | Ref: 10-F306277 | 95.0% | Approximately 3-4 weeks |

| 3D-FI | Ref: 3D-FI53566 | Min. 95% | Discontinued |

This information suggests that while the compound is available for research use, supply may be limited, potentially reflecting its specialized nature and specific research applications .

Pharmacological Properties and Mechanistic Insights

The pharmacological profile of N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride derives from its unique structural features and chemical properties.

Structure-Based Interactions

The compound's structure suggests specific interactions with biological targets:

-

The imidazole ring may interact with histidine residues in proteins through π-stacking

-

The sulfonamide group can form hydrogen bonds with polar amino acid residues

-

The hydrochloride salt form improves solubility while maintaining the ability to cross biological membranes when deprotonated

-

The propyl linker provides an optimal distance for binding to adjacent protein domains

Understanding these interactions is crucial for predicting potential therapeutic applications and optimizing derivative compounds.

Future Research Directions

The current understanding of N-(3-(1H-Imidazol-1-YL)propyl)methanesulfonamide hydrochloride suggests several promising avenues for future research and development.

Therapeutic Development Opportunities

Future research could explore:

-

Development of derivatives with enhanced specificity for particular disease targets

-

Investigation of potential applications in antimicrobial therapy, given the historical significance of both imidazole and sulfonamide compounds in this area

-

Exploration of combinations with other therapeutic agents for synergistic effects

-

Targeted delivery systems incorporating the compound for improved efficacy and reduced side effects

Analytical and Diagnostic Advancements

The compound's properties suggest potential for innovation in analytical and diagnostic technologies:

-

Development of more sensitive biomarker detection systems

-

Creation of novel biosensors incorporating the compound as a recognition element

-

Advancement of imaging techniques utilizing derivatives of the compound

-

Improvements in point-of-care diagnostic technologies

These directions represent valuable opportunities for researchers to expand upon the current knowledge base surrounding this versatile compound.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume